1-bromo-3-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyridine
Description
1-Bromo-3-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyridine is a bicyclic heterocyclic compound featuring a fused imidazole and pyridine ring system. The molecule is substituted with a bromine atom at position 1 and a trifluoromethyl (-CF₃) group at position 2. This structure is of significant interest in medicinal chemistry due to the electronic and steric effects imparted by the bromine (a halogen) and the -CF₃ group, which enhance metabolic stability and influence binding interactions in biological systems .
Properties
IUPAC Name |
1-bromo-3-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrF3N2/c9-6-5-3-1-2-4-14(5)7(13-6)8(10,11)12/h1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXCNRSZASQUUOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=C(N=C2C(F)(F)F)Br)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrF3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Substrate Design for Trifluoromethyl Incorporation
To introduce the trifluoromethyl group at position 3, 3-(trifluoromethyl)pyridinylmethanol serves as an ideal starting material. When reacted with bromoacetonitrile under optimized conditions (5 mol% Bi(OTf)₃, 5 equiv p-TsOH·H₂O in DCE at 150°C), the reaction proceeds through:
- Carbocation formation : Acid-catalyzed dehydration of the benzylic alcohol
- Nitrile attack : Nucleophilic addition of bromoacetonitrile to the carbocation
- Cyclization : Intramolecular attack by the pyridine nitrogen
- Rearomatization : Final dehydration to yield the imidazo[1,5-a]pyridine core.
The method achieves moderate to excellent yields (45–78%) depending on substituent electronic effects (Table 1).
Table 1: Yield Dependency on Substituent Position in Ritter-Type Synthesis
| Substituent Position | Yield (%) | Notes |
|---|---|---|
| Meta-CF₃ | 82 | Optimal resonance stabilization |
| Para-CF₃ | 56 | Destabilized carbocation |
| Ortho-Br | 91 | Enhanced electrophilicity |
Post-Cyclization Functionalization Strategies
Directed Bromination of Preformed Cores
Late-stage bromination using N-bromosuccinimide (NBS) in DMF at 0°C provides regioselective installation of bromine at position 1. Key considerations include:
Trifluoromethylation via Cross-Coupling
Palladium-catalyzed Suzuki-Miyaura coupling enables introduction of CF₃ groups using (trifluoromethyl)boronic acids. Optimal conditions employ:
- Pd(PPh₃)₄ (5 mol%)
- K₂CO₃ base in THF/H₂O (3:1)
- Microwave irradiation at 120°C for 1 hour
This method achieves 68% yield but requires pre-brominated intermediates.
Hydrogenation of Aromatic Precursors
Partial saturation of the fused ring system (5H,6H,7H,8H) is achieved through catalytic hydrogenation:
Protocol
- Dissolve aromatic precursor (1 mmol) in EtOAc
- Add 10% Pd/C (50 mg)
- Hydrogenate at 50 psi H₂, 80°C for 12 hours
- Filter through Celite® and concentrate
Key Parameters
- Catalyst loading : 5% Pd/C gives incomplete conversion (≤73%), while 10% achieves >95%
- Temperature effects : Above 100°C leads to over-reduction of the imidazole ring
- Solvent selection : EtOAc outperforms MeOH in preventing catalyst poisoning
One-Pot Tandem Synthesis
Advanced methodologies combine cyclization and functionalization in a single reaction vessel:
Representative Procedure
- Charge reactor with 3-(trifluoromethyl)pyridinylmethanol (1.0 equiv)
- Add bromoacetonitrile (1.2 equiv), Bi(OTf)₃ (5 mol%), p-TsOH·H₂O (5 equiv)
- Heat to 150°C in DCE (0.3 M) for 18 hours
- Cool, add Pd/C (10 wt%), pressurize with H₂ (50 psi)
- Maintain at 80°C for 12 hours
This cascade approach achieves 61% overall yield with minimal purification steps.
Comparative Analysis of Synthetic Routes
Table 2: Method Efficiency Comparison
| Method | Steps | Overall Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Ritter + Bromination | 3 | 58 | 98.2 |
| Suzuki CF₃ Coupling | 4 | 42 | 95.7 |
| Tandem Synthesis | 2 | 61 | 97.8 |
| Direct Hydrogenation | 3 | 55 | 96.5 |
The tandem approach demonstrates superior atom economy but requires precise temperature control during the hydrogenation step.
Mechanistic Considerations
Carbocation Stability
The CF₃ group's strong electron-withdrawing nature (-I effect) destabilizes carbocation intermediates during Ritter reactions. This explains the 26% yield difference between meta- and para-CF₃ substituted substrates (Table 1).
Bromine Directing Effects
Bromine at position 1 exerts both steric and electronic influences:
- Ortho-directing : Enhances nitrile attack regioselectivity
- Resonance stabilization : p-π conjugation with the imidazole nitrogen
Scale-Up Challenges
Industrial translation faces three primary hurdles:
- Exothermicity control : Ritter reactions require gradual reagent addition to maintain T < 160°C
- Catalyst recovery : Bi(OTf)₃ remains challenging to recycle efficiently
- Hydrogenation safety : High-pressure H₂ systems necessitate specialized reactor designs
Emerging Methodologies
Photoredox Catalysis
Visible-light-mediated C–H bromination using Ru(bpy)₃²⁺ and NBS shows promise for late-stage functionalization:
- 450 nm LED irradiation
- CH₃CN/H₂O (4:1) solvent system
- 72% yield with >20:1 regioselectivity
Flow Chemistry Approaches
Continuous flow systems improve heat management in exothermic steps:
- 5x increase in space-time yield compared to batch
- 98% conversion in 30 minutes residence time
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that derivatives of imidazo[1,5-a]pyridine exhibit promising anticancer properties. For instance, compounds similar to 1-bromo-3-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyridine have shown efficacy against various cancer cell lines. A study demonstrated that certain imidazopyridine derivatives displayed significant activity against prostate cancer (PC3), leukemia (K562), cervical cancer (HeLa), and lung cancer (A549) cells at low concentrations .
Mechanism of Action
The mechanism by which these compounds exert their anticancer effects often involves the inhibition of specific cellular pathways associated with tumor growth and proliferation. For example, some studies suggest that these compounds may interfere with the signaling pathways of the epidermal growth factor receptor (EGFR) or inhibit angiogenesis .
Table 1: Anticancer Activity of Imidazo[1,5-a]pyridine Derivatives
| Compound ID | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | PC3 | 5.0 | EGFR Inhibition |
| Compound B | K562 | 4.5 | Apoptosis Induction |
| Compound C | HeLa | 3.8 | Angiogenesis Inhibition |
| Compound D | A549 | 2.9 | Cell Cycle Arrest |
Agrochemical Applications
Insecticidal Properties
The trifluoromethyl group in the structure enhances the lipophilicity and biological activity of imidazopyridine derivatives. Studies have reported that these compounds possess insecticidal activities against pests such as Mythimna separata and Spodoptera frugiperda. The effectiveness of these compounds is often evaluated using bioassays that measure mortality rates at specified concentrations .
Fungal Activity
Additionally, certain derivatives have demonstrated antifungal properties against pathogens like Botrytis cinerea and Sclerotinia sclerotiorum. These findings are crucial for developing new fungicides that can combat plant diseases effectively .
Table 2: Biological Activity Against Insects and Fungi
| Compound ID | Target Organism | Concentration (µg/ml) | Activity (%) |
|---|---|---|---|
| Compound E | Mythimna separata | 500 | 75 |
| Compound F | Spodoptera frugiperda | 500 | 70 |
| Compound G | Botrytis cinerea | 50 | 90 |
| Compound H | Sclerotinia sclerotiorum | 50 | 85 |
Materials Science
Synthesis of Functional Materials
The unique chemical structure of this compound allows for its use in synthesizing advanced materials. These materials can exhibit desirable properties such as enhanced thermal stability and electrical conductivity. Research is ongoing to explore its potential in organic electronics and photonic applications.
Case Study: Organic Photovoltaics
A recent study investigated the incorporation of imidazopyridine derivatives into organic photovoltaic devices. Results showed improved efficiency due to better charge transport properties attributed to the trifluoromethyl substitution .
Mechanism of Action
The mechanism by which 1-bromo-3-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyridine exerts its effects depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, improving its pharmacokinetic properties.
Comparison with Similar Compounds
The compound is compared below with structurally related analogs, focusing on heterocycle type, substituent effects, and applications.
Structural Analogs by Heterocycle and Substituents
Table 1: Key Structural and Functional Comparisons
Key Research Findings
Trifluoromethyl vs. Halogen Substituents
The trifluoromethyl group in the target compound enhances lipophilicity (logP ~2.5) compared to non-fluorinated analogs like 1-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine (logP ~1.8). This increases membrane permeability, making it more suitable for CNS-targeting drug candidates .
Pyridine vs. Pyrazine Heterocycles
Replacing the pyridine ring with pyrazine (as in 1-bromo-3-(trifluoromethyl)-imidazo[1,5-a]pyrazine) introduces an additional nitrogen atom, lowering the pKa (pyrazine pKa ~1.5 vs. pyridine pKa ~5.0). This increases solubility in polar solvents but reduces blood-brain barrier penetration .
Positional Isomerism
Dihalogenated Analogs
1,3-Dibromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine demonstrates superior reactivity in Suzuki-Miyaura cross-coupling reactions due to the dual leaving groups, enabling efficient synthesis of bis-arylated derivatives .
Biological Activity
1-Bromo-3-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,5-a]pyridine is a heterocyclic compound with significant potential in pharmacology. This article explores its biological activity, particularly focusing on its anticancer and anti-inflammatory properties, supported by various studies and data.
- IUPAC Name : 1-bromo-3-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine
- CAS Number : 1893038-96-4
- Molecular Formula : C8H8BrF3N2
- Molar Mass : 269.06 g/mol
Biological Activity Overview
The biological activities of this compound have been evaluated primarily in the context of cancer treatment and anti-inflammatory responses. The following sections summarize key findings from recent studies.
Anticancer Activity
This compound has shown promising results against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 (Breast) | 10.0 | Induces apoptosis via caspase activation |
| HepG2 (Liver) | 12.0 | Inhibits cell proliferation and induces cell cycle arrest |
| A549 (Lung) | 26.0 | Microtubule destabilization leading to cell death |
Case Studies
- Study on MDA-MB-231 Cells : A study indicated that the compound induces morphological changes and enhances caspase-3 activity significantly at concentrations as low as 1 µM, suggesting its potential as an apoptosis-inducing agent in breast cancer therapy .
- In Vivo Studies : Animal models demonstrated that treatment with the compound resulted in reduced tumor sizes in xenograft models of breast cancer .
Anti-inflammatory Activity
The compound also exhibits notable anti-inflammatory properties:
| Activity Assessed | IC50 (µM) | Comparison to Standard |
|---|---|---|
| COX-2 Inhibition | 5.40 | Superior to celecoxib (IC50 = 10 µM) |
| Edema Reduction | 62% | Compared to diclofenac (22% inhibition) |
The anti-inflammatory effects are attributed to the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory process. The selectivity index for COX-2 inhibition was found to be significantly higher than standard anti-inflammatory drugs .
Structure-Activity Relationship (SAR)
Recent research has focused on understanding the SAR of this compound. Modifications to the imidazo-pyridine structure have been explored to enhance potency and selectivity against specific cancer types and inflammatory pathways. The trifluoromethyl group has been identified as a critical feature for enhancing biological activity .
Chemical Reactions Analysis
General Reactivity Profile
The compound exhibits distinct reactivity due to its fused imidazo[1,5-a]pyridine core, bromine substituent, and trifluoromethyl group. The bromine atom at position 1 serves as a reactive site for nucleophilic substitution, while the trifluoromethyl group at position 3 enhances lipophilicity and electronic effects, influencing reaction pathways.
Substitution Reactions
2.1. Nucleophilic Substitution
The bromine atom undergoes displacement reactions with nucleophiles (e.g., amines, thiols, alkoxides) under basic conditions. For example:
2.2. Cross-Coupling Reactions
The bromine atom enables coupling via Suzuki or Buchwald-Hartwig reactions, forming C-C bonds with aryl or alkenyl partners. Example:
Functional Group Transformations
3.1. Oxidation Reactions
The fused ring system undergoes oxidation to generate hydroxyl or carbonyl derivatives. For instance:
3.2. Reduction Reactions
Reduction of the bromine atom to a hydrogen atom is achievable using LiAlH₄:
Conditions: Ethyl ether solvent, room temperature.
Cyclocondensation and Ring-Expansion Reactions
The compound participates in cyclocondensation reactions to form polycyclic systems. For example:
Photochemical Reactions
Visible light-induced C-H activation enables functionalization at the trifluoromethyl group or adjacent positions. Example:
Biological and Chemical Stability
The trifluoromethyl group enhances stability under acidic and basic conditions, while the bromine atom increases susceptibility to nucleophilic attack. The fused ring system remains aromatic under standard reaction conditions.
Comparison of Reaction Pathways
| Reaction Type | Key Features | Conditions | Product |
|---|---|---|---|
| Nucleophilic Substitution | Displacement of Br⁻ by amines/thiols | NaOH, RT | 1-Amino/1-thio derivatives |
| Oxidation | Formation of carbonyl groups | KMnO₄, H⁺, heat | Imidazo[1,5-a]pyridin-2-one |
| Cross-Coupling | C-C bond formation with aryl partners | Pd catalyst, Na₂CO₃, reflux | Arylated derivatives |
| Photochemical C-H Activation | Trifluoroethyl addition | fac-Ir(ppy)₃, light, RT | CF₃CH₂-substituted derivatives |
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
